1-(4-(tert-butyl)phenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Description
Scientific Research Applications
Directed Lithiation
Directed lithiation of urea derivatives has been explored for synthesizing various substituted products. Studies demonstrate that lithiation followed by reactions with electrophiles can yield high yields of the corresponding substituted products. This process is applicable to the preparation of urea derivatives, showing potential in the synthesis of complex molecules (Smith et al., 2013).
Role in Infarct Size Reduction
The compound has been investigated for its role in reducing myocardial infarct size, highlighting its potential as a therapeutic agent. Research indicates that specific urea derivatives can significantly impact the reduction of infarct size, suggesting applications in cardiovascular disease treatments (Hashimoto et al., 2001).
Green Chemistry Syntheses
Ureas are traditionally synthesized using hazardous reagents, but recent advancements favor cleaner alternatives. Research into phosgene substitutes for urea synthesis aligns with green chemistry principles, offering safer and environmentally friendly methodologies (Bigi et al., 2000).
Rheology and Gelation
The anion identity significantly influences the rheology and gelation properties of certain urea derivatives, allowing for the tuning of these materials' physical properties. This finding suggests applications in material science, particularly in developing new gel-based materials (Lloyd & Steed, 2011).
Variation in Site of Lithiation
The site of lithiation on N′-aryl-N,N-dimethylureas can vary depending on the aryl ring substituent, impacting the synthesis of 2-substituted derivatives. This variability offers insights into the lithiation process and its application in synthesizing specific substituted derivatives (Smith et al., 1999).
Synthesis and Metal Chelating Effects
Research on the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects showcases the diverse applications of urea derivatives in pharmacology and biochemistry. These compounds exhibit significant inhibition profiles against key enzymes, indicating their potential in drug development (Sujayev et al., 2016).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-20(2,3)14-5-7-15(8-6-14)22-19(27)21-13-18-23-24-25-26(18)16-9-11-17(28-4)12-10-16/h5-12H,13H2,1-4H3,(H2,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSISZRZXMTORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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